N-Cyclopropyl-2-ethynylisonicotinamide
Description
Structure
3D Structure
Properties
CAS No. |
1956370-83-4 |
|---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
N-cyclopropyl-2-ethynylpyridine-4-carboxamide |
InChI |
InChI=1S/C11H10N2O/c1-2-9-7-8(5-6-12-9)11(14)13-10-3-4-10/h1,5-7,10H,3-4H2,(H,13,14) |
InChI Key |
PODCXASTPRMHPN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC=CC(=C1)C(=O)NC2CC2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N Cyclopropyl 2 Ethynylisonicotinamide and Its Analogues
Retrosynthetic Analysis of N-Cyclopropyl-2-ethynylisonicotinamide
A logical retrosynthetic analysis of this compound identifies two primary disconnections. The most apparent disconnection is at the amide bond, which simplifies the target molecule into two key building blocks: 2-ethynylisonicotinic acid (or an activated derivative) and cyclopropylamine (B47189). This approach is a standard and highly convergent strategy in amide synthesis.
A further disconnection targets the carbon-carbon bond between the pyridine (B92270) ring and the ethynyl (B1212043) group. This leads to a halogenated pyridine precursor, such as 2-chloro- or 2-bromoisonicotinic acid, and a suitable acetylene source. This disconnection points towards the use of transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming sp²-sp carbon bonds.
This two-pronged retrosynthetic strategy provides a flexible and efficient blueprint for the synthesis, allowing for the independent preparation and subsequent coupling of the core heterocyclic acid and the cyclopropylamine moiety.
Advanced Synthetic Routes for the 2-Ethynylisonicotinamide Core
The introduction of the ethynyl group at the 2-position of the isonicotinamide (B137802) core is a critical step that can be achieved through several modern synthetic methods.
Palladium-catalyzed cross-coupling reactions are among the most effective methods for forming carbon-carbon bonds. The Sonogashira reaction, in particular, is widely employed for coupling terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org This reaction typically utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org
In the context of synthesizing the 2-ethynylisonicotinamide core, a 2-halo-isonicotinic acid derivative (e.g., 2-bromo- or 2-chloro-isonicotinic acid) is coupled with a protected or terminal alkyne, such as trimethylsilylacetylene. The reaction is carried out under mild conditions, often at room temperature, making it compatible with a variety of functional groups. wikipedia.org The choice of palladium catalyst, ligands, base, and solvent is crucial for optimizing the reaction yield and minimizing side reactions. scirp.orgsoton.ac.uk For instance, the coupling of 2-amino-3-bromopyridine with terminal alkynes has been successfully demonstrated using a palladium catalyst system. scirp.org
| Catalyst System | Substrate | Alkyne | Base/Solvent | Conditions | Yield | Reference |
| Pd(CF₃COO)₂ / PPh₃ / CuI | 2-amino-3-bromo-pyridine | Various terminal alkynes | DMF | 100°C, 3h | Moderate to Good | scirp.org |
| Pd(PPh₃)₄ / CuI | 6-bromo-3-fluoro-2-pyridinecarbonitrile | 1-ethyl-4-ethynylbenzene | THF/Et₃N | Room Temp, 16h | 93% | soton.ac.uk |
| Pd₂(dba)₃ / Ligand | Aryl Iodides | Trimethylsilylacetylene | - | Room Temp | - | libretexts.org |
Table 1: Examples of Palladium-Catalyzed Sonogashira Coupling Conditions for Pyridine Systems.
While palladium catalysis is robust, research has also focused on alternative methods to avoid the use of transition metals, which can sometimes be costly or require removal from the final product. Recent advancements have led to the development of transition-metal-free functionalization reactions for pyridines. jiaolei.group
These methods can include:
Radical-Radical Coupling: An effective transition-metal-free approach for alkynylation involves a radical-radical coupling process. nih.gov This can be applied to synthesize 3-alkynyl-2-oxindoles and could be adapted for pyridine systems.
Pyridine N-Oxide Chemistry: The use of pyridine N-oxides can facilitate meta-selective alkyne oxyarylation under metal-free conditions, offering a different regiochemical outcome that could be valuable for synthesizing analogues. nih.gov
Direct Arylation: Methods for the direct arylation of pyridines without transition metal catalysts have been developed, suggesting potential for direct alkynylation strategies under similar principles. rsc.orgrsc.org
These alternative routes provide valuable options for the synthesis of the 2-ethynylisonicotinamide core, particularly when metal contamination is a concern.
Formation of the N-Cyclopropyl Amide Linkage
The final key step in the synthesis is the formation of the amide bond between the 2-ethynylisonicotinic acid core and cyclopropylamine.
The formation of an amide bond from a carboxylic acid and an amine is a fundamental transformation in organic synthesis. youtube.com Direct reaction requires harsh conditions, so coupling agents are typically employed. libretexts.org A variety of methods can be used to achieve this transformation efficiently:
Activation of the Carboxylic Acid: The carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or acid anhydride, which then readily reacts with cyclopropylamine. libretexts.org
Coupling Reagents: A wide range of coupling reagents can facilitate the direct reaction between the carboxylic acid and cyclopropylamine under mild conditions. Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly efficient for this purpose. semanticscholar.org
Titanium-Mediated Amidation: Titanium tetrachloride (TiCl₄) has been reported as an effective mediator for the direct condensation of carboxylic acids and amines, providing the corresponding amides in moderate to excellent yields. nih.gov
Palladium-Catalyzed C-N Bond Formation: In an alternative synthetic direction, N-arylcyclopropylamines can be prepared via palladium-catalyzed amination of an aryl bromide with cyclopropylamine, which could then be further functionalized. researchgate.net
| Method | Activating/Coupling Agent | Amine | Key Features | Reference |
| Acid Chloride/Anhydride | SOCl₂ or (RCO)₂O | Primary/Secondary Amines | Standard, robust method | youtube.comlibretexts.org |
| Direct Coupling | HBTU / Hünig's base | Free amines or ammonium salts | Highly efficient, fast reaction times (1-2h) | semanticscholar.org |
| Direct Condensation | TiCl₄ | Wide range of amines | Performed in pyridine at 85°C, good yields | nih.gov |
Table 2: Common Amidation Methods for Coupling Carboxylic Acids and Amines.
The cyclopropylamine moiety is a prevalent motif in pharmaceuticals. chemrxiv.orgresearchgate.net While this compound itself is achiral, the synthesis of analogues may require stereochemically defined cyclopropylamine precursors. Numerous methods exist for the stereoselective synthesis of these building blocks. nih.gov
Enantiomerically enriched cyclopropylamines are commonly synthesized via classical methods like the Curtius or Hofmann rearrangements from the corresponding chiral cyclopropylcarboxylic acids or amides. researchgate.net Other advanced strategies include:
Metal-Catalyzed Cyclopropanation: Asymmetric cyclopropanation of alkenes using carbenoids catalyzed by transition metals (e.g., rhodium, copper) can produce chiral cyclopropanes. researchgate.netmdpi.com
Enzymatic Resolution: Lipases, such as Candida antarctica lipase B (CALB), can be used for the kinetic resolution of racemic cyclopropane derivatives to obtain enantiopure building blocks. researchgate.net
Kulinkovich-de Meijere Reaction: This reaction provides a route to trans-2-substituted-cyclopropylamines with high diastereoselectivity from α-chloroaldehydes. chemrxiv.org
These methods provide access to a diverse range of substituted and stereochemically pure cyclopropylamine precursors, enabling the synthesis of a wide variety of analogues of the target compound.
Total Synthesis Approaches for this compound Derivatives
The total synthesis of this compound and its analogues typically commences from readily available pyridine derivatives, which undergo a series of transformations to introduce the requisite ethynyl and N-cyclopropylamide functionalities. A common strategy involves the initial preparation of a 2-halopyridine precursor, which then serves as a scaffold for subsequent carbon-carbon bond formation and amidation reactions.
A key transformation in many synthetic routes is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is instrumental in forming the carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the context of this compound synthesis, a 2-halo-isonicotinic acid derivative is typically coupled with a protected acetylene source, such as trimethylsilylacetylene. The reaction is generally carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.
Following the successful installation of the ethynyl group, the subsequent step involves the formation of the amide bond. This is typically achieved by activating the carboxylic acid group of the 2-ethynylisonicotinic acid intermediate, often by converting it to a more reactive species like an acyl chloride. The activated intermediate is then reacted with cyclopropylamine to yield the final product, this compound.
An alternative approach involves the synthesis of N-(thiophen-2-yl) nicotinamide derivatives, which are structural analogues. In a representative synthesis, a substituted nicotinic acid is treated with oxalyl chloride to form the corresponding acyl chloride. This reactive intermediate is then coupled with a substituted thiophen-2-amine under basic conditions to afford the desired N-(thiophen-2-yl) nicotinamide derivative mdpi.com. This methodology highlights a general strategy for the amide bond formation step that is applicable to a range of amine substrates.
| Starting Material | Key Reactions | Intermediate | Final Product |
| 2-Halo-isonicotinic acid | Sonogashira Coupling | 2-Ethynylisonicotinic acid | This compound |
| Substituted nicotinic acid | Acyl Chloride Formation, Amidation | Substituted nicotinoyl chloride | N-(thiophen-2-yl) nicotinamide derivative |
Development of Sustainable and Scalable Synthetic Methodologies for this compound
For the crucial amide bond formation step, traditional methods often rely on stoichiometric activating agents that generate significant amounts of byproducts. To address this, alternative, more sustainable approaches are being explored. These include catalytic methods that avoid the use of stoichiometric activators. While specific applications to this compound are not extensively documented in publicly available literature, general trends in sustainable amide synthesis are highly relevant.
The scalability of the synthesis is another critical consideration, particularly for industrial production. The Sonogashira coupling, while a powerful tool, can sometimes be challenging to scale up due to the sensitivity of the catalysts and the need for stringent reaction conditions. Therefore, research into more robust and air-stable catalyst systems is an active area of investigation. Furthermore, optimizing reaction parameters such as solvent choice, temperature, and reaction time is crucial for developing a scalable and economically viable process.
Future developments in this field are likely to focus on the integration of continuous flow technologies, which can offer improved safety, efficiency, and scalability compared to traditional batch processes. Additionally, the exploration of biocatalytic methods for amide bond formation could provide a greener alternative to conventional chemical approaches.
| Synthetic Step | Traditional Method | Sustainable/Scalable Alternative |
| Amide Bond Formation | Stoichiometric activating agents (e.g., oxalyl chloride) | Catalytic amidation, enzymatic synthesis |
| C-C Bond Formation (Ethynyl introduction) | Sonogashira coupling with sensitive catalysts | Development of robust, air-stable catalysts; optimization for large-scale |
| Overall Process | Batch processing | Continuous flow synthesis |
Mechanistic Investigations of N Cyclopropyl 2 Ethynylisonicotinamide Reactivity and Transformations
Elucidation of Reaction Pathways Involving N-Cyclopropyl-2-ethynylisonicotinamide
This compound is a multifaceted molecule possessing three distinct reactive centers: the terminal ethynyl (B1212043) group, the isonicotinamide (B137802) pyridine (B92270) ring, and the N-cyclopropyl amide linkage. The interplay of these functional groups dictates the compound's chemical behavior and its potential for synthetic transformations.
Reactivity of the Ethynyl Moiety (e.g., Cycloaddition Reactions, Hydration, Metal-Catalyzed Transformations)
The terminal alkyne functionality is a versatile handle for a variety of organic transformations.
Cycloaddition Reactions: The ethynyl group can readily participate in cycloaddition reactions. For instance, in the presence of an azide, it can undergo a Huisgen 1,3-dipolar cycloaddition to form a triazole ring. This reaction, often catalyzed by copper(I), is a cornerstone of "click chemistry" due to its high efficiency and selectivity. Strain-promoted azide-alkyne cycloadditions (SPAAC) are also possible, offering a catalyst-free alternative. nih.govacs.orgresearchgate.net
Hydration: The hydration of the ethynyl group leads to the formation of a carbonyl compound. This transformation can be catalyzed by various metal salts, most notably mercury(II) sulfate in aqueous acid. libretexts.orgyoutube.comlibretexts.org The reaction proceeds via an enol intermediate which then tautomerizes to the more stable keto form. libretexts.orgyoutube.com For a terminal alkyne such as in this compound, this hydration would yield N-cyclopropyl-2-acetylisonicotinamide, a methyl ketone, following Markovnikov's rule. libretexts.orgyoutube.comlibretexts.org Alternative anti-Markovnikov hydration can be achieved using methods like hydroboration-oxidation, which would yield the corresponding aldehyde. youtube.comlibretexts.org
Metal-Catalyzed Transformations: The terminal alkyne is an excellent substrate for numerous metal-catalyzed cross-coupling reactions. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a prominent example. wikipedia.orglibretexts.org This reaction allows for the formation of a new carbon-carbon bond, extending the conjugation of the system. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.org
| Reaction Type | Reagents and Conditions | Product |
| Cu-catalyzed Azide-Alkyne Cycloaddition | R-N3, Cu(I) catalyst | 1,4-disubstituted 1,2,3-triazole |
| Hydration (Markovnikov) | H2SO4, H2O, HgSO4 | N-cyclopropyl-2-acetylisonicotinamide |
| Sonogashira Coupling | Ar-X, Pd(PPh3)4, CuI, Et3N | N-cyclopropyl-2-(arylethynyl)isonicotinamide |
Transformations and Derivatizations of the Isonicotinamide Pyridine Ring System
The pyridine ring of the isonicotinamide moiety is an electron-deficient aromatic system. This electronic nature makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom. However, the existing substituents at the 2- and 4-positions limit the possibilities for direct substitution.
Further transformations could involve N-oxidation of the pyridine nitrogen using reagents like m-CPBA to form the corresponding N-oxide. This modification would alter the electronic properties of the ring, potentially activating it for different types of reactions. Additionally, the pyridine ring can act as a ligand for various metal centers, opening avenues for the synthesis of coordination complexes with interesting catalytic or material properties.
Stability and Transformations of the N-Cyclopropyl Amide Linkage under Varying Conditions
Amide bonds are generally stable functional groups. researchgate.net However, they can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid and amine. researchgate.netchemguide.co.ukunizin.org
Acidic Hydrolysis: Under strong acidic conditions and elevated temperatures, the amide linkage of this compound can be cleaved. The reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. unizin.org
Basic Hydrolysis: In the presence of a strong base like sodium hydroxide, hydrolysis can also occur, although it is generally more difficult than acid-catalyzed hydrolysis because the amide ion is a poor leaving group. unizin.orgmasterorganicchemistry.com The reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon.
The presence of the cyclopropyl (B3062369) group attached to the nitrogen may introduce some unique stability aspects. The sp2-hybridized character of the cyclopropyl C-C bonds could influence the resonance stabilization of the amide bond. However, significant steric hindrance is not expected from the cyclopropyl group.
| Condition | Reagents | Products |
| Acidic Hydrolysis | Concentrated HCl, heat | 2-ethynylisonicotinic acid and Cyclopropylamine (B47189) |
| Basic Hydrolysis | Concentrated NaOH, heat | Sodium 2-ethynylisonicotinate and Cyclopropylamine |
In Situ Spectroscopic Techniques for Monitoring Reaction Progress and Intermediates
Real-time monitoring of chemical reactions is crucial for understanding reaction mechanisms and optimizing conditions. Several in-situ spectroscopic techniques are applicable to the study of reactions involving this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can be used to monitor the disappearance of starting materials and the appearance of products over time. For example, in a Sonogashira coupling reaction, the disappearance of the characteristic alkyne proton signal and the appearance of new aromatic signals can be tracked. rsc.org Specialized NMR techniques can even allow for the detection of transient intermediates. nih.govacs.orgresearchgate.netnih.gov
Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a powerful tool for in-situ reaction monitoring. The characteristic vibrational frequencies of the functional groups in this compound, such as the C≡C stretch of the alkyne (around 2100 cm-1), the C=O stretch of the amide (around 1680 cm-1), and the pyridine ring vibrations (around 1600-1400 cm-1), can be monitored to follow the course of a reaction. acs.orgmsesupplies.comresearchgate.netnih.govnist.gov
Kinetic and Thermodynamic Studies of Key Reactions Involving this compound
Kinetic and thermodynamic studies provide quantitative insights into reaction rates and equilibria.
Kinetic Studies: For a reaction like the Sonogashira coupling, kinetic studies can help elucidate the rate-determining step and the influence of various factors such as catalyst loading, ligand identity, and temperature. nih.govdntb.gov.uaresearchgate.net High-throughput kinetic analysis can be employed to rapidly screen a wide range of reaction conditions. nih.govdntb.gov.ua The activation parameters, such as activation enthalpy (ΔH‡) and activation entropy (ΔS‡), can be determined from temperature-dependent kinetic studies. nih.govdntb.gov.ua
Thermodynamic Studies: The thermodynamics of reactions like the hydration of the ethynyl group can be investigated to understand the relative stability of reactants, intermediates, and products. The keto-enol tautomerism, for instance, heavily favors the more thermodynamically stable keto form. libretexts.orgyoutube.com The Gibbs free energy change (ΔG) of a reaction determines its spontaneity.
| Reaction | Parameter | Typical Value Range |
| Sonogashira Coupling (ArBr) | ΔH‡ | 54-82 kJ mol-1 nih.govdntb.gov.ua |
| Sonogashira Coupling (ArBr) | ΔS‡ | -55 to 11 J mol-1 K-1 nih.govdntb.gov.ua |
| Alkyne Hydration (Keto-Enol) | ΔH | Approx. -17.5 kcal/mol libretexts.org |
Catalytic Cycles and Ligand Effects in Reactions of this compound Derivatives
Metal-catalyzed reactions of this compound derivatives are governed by intricate catalytic cycles, where the nature of the ligands on the metal center plays a crucial role.
Catalytic Cycle of Sonogashira Coupling: The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.orgresearchgate.net
Palladium Cycle: This cycle begins with the oxidative addition of an aryl halide to a Pd(0) species. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide (formed in the copper cycle). The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst. libretexts.org
Copper Cycle: In this cycle, the terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide intermediate. This intermediate then transfers the acetylide group to the palladium center in the transmetalation step. libretexts.org
Ligand Effects: The ligands coordinated to the palladium center significantly influence the efficiency and selectivity of the Sonogashira reaction. Electron-rich and bulky phosphine ligands, for example, can enhance the rate of oxidative addition and reductive elimination. The choice of ligand can also impact the stability of the catalyst and its tolerance to various functional groups. libretexts.org In some cases, the reaction can proceed without a copper co-catalyst, and the mechanism may vary slightly. wikipedia.orgrsc.org
Advanced Spectroscopic and Spectrometric Characterization Techniques in Research on N Cyclopropyl 2 Ethynylisonicotinamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1D, 2D NMR, NOESY, COSY, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of N-Cyclopropyl-2-ethynylisonicotinamide in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the number and chemical environment of protons. Key signals would include those for the pyridine (B92270) ring protons, the amide N-H proton, the ethynyl (B1212043) proton, and the protons of the cyclopropyl (B3062369) group. The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon environments, including the characteristic signals for the alkyne carbons, the amide carbonyl carbon, and the carbons of the pyridine and cyclopropyl rings.
2D NMR: To definitively link these signals and establish the molecular framework, a series of 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comsdsu.edu It would reveal correlations between adjacent protons on the pyridine ring and within the cyclopropyl group, confirming their connectivity. emerypharma.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.eduwikipedia.org It provides a direct link between the ¹H and ¹³C assignments for the CH groups in the pyridine and cyclopropyl moieties, as well as the terminal ethynyl C-H. sdsu.eduwikipedia.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are connected through bonds. It is particularly useful for determining the molecule's preferred conformation in solution, for example, by showing spatial proximity between certain protons on the cyclopropyl ring and the pyridine ring.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D NMR Correlations (COSY, HSQC, HMBC) |
| Pyridine-H3 | ~7.8-8.0 | ~122-125 | COSY: H5; HSQC: C3; HMBC: C2, C4, C5 |
| Pyridine-H5 | ~8.6-8.8 | ~150-152 | COSY: H3, H6; HSQC: C5; HMBC: C3, C4, C6 |
| Pyridine-H6 | ~7.7-7.9 | ~120-123 | COSY: H5; HSQC: C6; HMBC: C2, C4, C5 |
| Ethynyl-H | ~3.2-3.5 | ~80-83 | HSQC: C≡CH; HMBC: C≡C-Py, Py-C2 |
| Amide-NH | ~8.5-9.0 (broad) | - | HMBC: Cyclopropyl-CH, Carbonyl-C=O |
| Cyclopropyl-CH | ~2.8-3.0 | ~23-26 | COSY: Cyclopropyl-CH₂; HSQC: C-N; HMBC: Carbonyl-C=O, Cyclopropyl-CH₂ |
| Cyclopropyl-CH₂ | ~0.7-0.9 | ~6-9 | COSY: Cyclopropyl-CH, other CH₂ protons; HSQC: C-CH₂; HMBC: Cyclopropyl-CH, other Cyclopropyl-CH₂ |
| Carbonyl (C=O) | - | ~163-166 | HMBC: from Amide-NH, Cyclopropyl-CH, Pyridine-H3, Pyridine-H5 |
| Pyridine-C2 (C-C≡CH) | - | ~142-145 | HMBC: from Pyridine-H3, Ethynyl-H |
| Pyridine-C4 (C-C=O) | - | ~140-143 | HMBC: from Pyridine-H3, Pyridine-H5 |
| Ethynyl-C (C≡CH) | - | ~80-83 | HMBC: from Pyridine-H3, Ethynyl-H |
| Ethynyl-C (C≡C-Py) | - | ~85-88 | HMBC: from Pyridine-H3, Ethynyl-H |
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule. researchgate.netnih.gov For this compound, HRMS provides an extremely accurate mass measurement of the molecular ion, typically to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of its molecular formula, C₁₁H₁₀N₂O, by distinguishing it from other potential formulas with the same nominal mass. bldpharm.com
Tandem Mass Spectrometry (MS/MS) is used to probe the structure of the molecule by inducing fragmentation. unt.edunih.gov In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). unt.edu The resulting fragment ions are mass-analyzed, providing a fragmentation pattern that serves as a structural fingerprint. nih.gov Analysis of the mass losses between the precursor ion and the product ions helps to identify the different components of the molecule and confirm their connectivity. researchgate.netresearchgate.net
Interactive Table: Predicted HRMS Data and Plausible MS/MS Fragmentation for this compound
| Ion Description | Molecular Formula | Calculated m/z (monoisotopic) | Plausible Origin of Fragment |
| [M+H]⁺ (Precursor Ion) | [C₁₁H₁₁N₂O]⁺ | 187.0866 | Protonated parent molecule |
| Fragment 1 | [C₁₀H₈N₂O]⁺ | 172.0631 | Loss of a methyl radical (•CH₃) from the cyclopropyl group (rearrangement may occur) |
| Fragment 2 | [C₈H₅N₂O]⁺ | 157.0402 | Loss of the cyclopropyl group (C₃H₄) |
| Fragment 3 | [C₁₁H₁₁N]⁺• | 157.0915 | Loss of carbon monoxide (CO) from the amide group |
| Fragment 4 | [C₈H₆N₂]⁺• | 130.0531 | Loss of the cyclopropyl amide substituent (•CONHC₃H₅) |
| Fragment 5 | [C₇H₄NO]⁺ | 118.0293 | Cleavage of the amide bond, retaining the isonicotinoyl moiety |
| Fragment 6 | [C₆H₄N]⁺ | 90.0344 | Loss of CO from the isonicotinoyl fragment |
| Fragment 7 | [C₄H₇N]⁺• | 69.0578 | Formation of protonated cyclopropylamine (B47189) after amide bond cleavage and rearrangement |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and can offer insights into its conformational properties. nih.gov These methods are based on the principle that molecular bonds and groups of atoms vibrate at specific, characteristic frequencies.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations. The IR spectrum of this compound would be expected to show strong, characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide, the C≡C stretch of the alkyne, and the terminal ≡C-H stretch.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and bonds involving non-polar groups, providing clear signals for the C≡C alkyne bond and the aromatic pyridine ring vibrations.
Conformational analysis can be performed by observing shifts in vibrational frequencies, which can be influenced by factors like intramolecular hydrogen bonding or different rotational isomers (conformers). nih.gov For example, the precise frequency of the N-H and C=O stretching bands can indicate the presence and strength of hydrogen bonding.
Interactive Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Notes |
| N-H (Amide II) | Stretch | ~3300-3250 | Weak | Position is sensitive to hydrogen bonding. |
| ≡C-H (Alkyne) | Stretch | ~3310-3300 | Moderate | A sharp and characteristic band for a terminal alkyne. |
| C-H (Pyridine Ring) | Stretch | ~3100-3000 | Strong | Aromatic C-H stretching vibrations. |
| C-H (Cyclopropyl) | Stretch | ~3000-2900 | Moderate | Aliphatic C-H stretching vibrations. |
| C≡C (Alkyne) | Stretch | ~2120-2100 | Strong | Often weak in IR for internal alkynes, but stronger here due to asymmetry. Very strong in Raman. |
| C=O (Amide I) | Stretch | ~1680-1650 | Moderate | A strong, characteristic carbonyl absorption. Position sensitive to conjugation and H-bonding. |
| C=C, C=N (Pyridine Ring) | Stretch | ~1600-1450 | Strong | Multiple bands corresponding to aromatic ring stretching modes. |
| N-H (Amide II) | Bend | ~1570-1515 | Weak | In-plane bending, coupled with C-N stretching. |
Electronic Absorption and Fluorescence Spectroscopy for Probing Electronic Structure and Excited States
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, is used to investigate the electronic transitions within this compound. The molecule contains several chromophores—the ethynyl-substituted pyridine ring and the amide group—which absorb light in the ultraviolet region.
UV-Visible Absorption Spectroscopy: The UV-Vis spectrum would reveal the wavelengths at which the molecule absorbs energy to promote electrons to higher energy orbitals. Expected transitions include π → π* transitions associated with the conjugated pyridine and ethynyl system, and n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms of the amide and pyridine moieties. The position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) provide key information about the electronic structure.
Fluorescence Spectroscopy: If the molecule is fluorescent, this technique provides information about its excited state properties. After absorbing light, the molecule may relax by emitting a photon. The fluorescence spectrum, Stokes shift (the difference between absorption and emission maxima), and quantum yield are sensitive to the molecule's structure and its immediate environment, making fluorescence a powerful probe for studying interactions.
X-ray Diffraction Analysis for Precise Solid-State Molecular Architecture Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of structural information with very high precision.
The analysis would yield:
Atomic Coordinates: The exact position of every non-hydrogen atom in the crystal's unit cell.
Bond Lengths, Bond Angles, and Torsion Angles: Precise geometric parameters that define the molecule's conformation. This would unambiguously establish the relative orientation of the cyclopropyl group with respect to the amide plane and the pyridine ring.
Intermolecular Interactions: The crystal packing arrangement reveals how molecules interact with each other in the solid state, providing clear evidence of hydrogen bonding (e.g., between the amide N-H and a neighboring molecule's carbonyl oxygen or pyridine nitrogen) and π-π stacking interactions between pyridine rings.
Advanced Spectroscopic Methods for Investigating Intermolecular Interactions of this compound
The functional groups within this compound—specifically the amide N-H (hydrogen bond donor), the carbonyl oxygen and pyridine nitrogen (hydrogen bond acceptors), and the aromatic pyridine ring (π-system)—allow for various intermolecular interactions. nih.govmdpi.com Specialized spectroscopic experiments can probe these non-covalent forces.
NMR Spectroscopy: The chemical shift of the amide N-H proton is highly sensitive to hydrogen bonding. mdpi.com By acquiring ¹H NMR spectra at different concentrations, a downfield shift of the N-H signal upon increasing concentration would provide strong evidence for intermolecular N-H···O=C or N-H···N(py) hydrogen bonding. NOESY experiments can also reveal through-space proximity resulting from interactions like π-stacking. nih.gov
Vibrational Spectroscopy: Intermolecular hydrogen bonding perturbs the vibrational frequencies of the involved groups. mdpi.com In IR spectroscopy, the formation of hydrogen bonds typically causes the N-H stretching frequency to shift to a lower wavenumber (red shift) and broaden, while the C=O stretching frequency also experiences a red shift. nih.gov
Raman Spectroscopy: Shifts in the vibrational modes of the pyridine ring in the solid state compared to a dilute solution can indicate the presence of π-stacking interactions. nih.gov
By applying these advanced methods, researchers can construct a comprehensive and detailed understanding of the chemical and physical properties of this compound.
Computational and Theoretical Chemistry Studies on N Cyclopropyl 2 Ethynylisonicotinamide
Quantum Chemical Calculations for Electronic Structure, Stability, and Bonding Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule like N-Cyclopropyl-2-ethynylisonicotinamide. These calculations solve approximations of the Schrödinger equation to provide insights into electron distribution, molecular orbital energies, and thermodynamic stability.
Electronic Structure: DFT calculations would elucidate the electronic landscape of the molecule. This involves mapping the electron density to identify regions that are electron-rich or electron-poor, which is crucial for predicting sites of reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is standard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.
Stability and Bonding Analysis: The thermodynamic stability of this compound would be assessed by calculating its total electronic energy and heats of formation. By comparing these values to those of its isomers or related compounds, a quantitative measure of its relative stability can be obtained. Bonding analysis, often performed using techniques like Natural Bond Orbital (NBO) analysis, would provide a detailed picture of the covalent and non-covalent interactions within the molecule, including the nature of the bonds in the cyclopropyl (B3062369), ethynyl (B1212043), and isonicotinamide (B137802) moieties.
A hypothetical data table for such an analysis might look like this:
| Calculated Property | Method/Basis Set | Hypothetical Value | Significance |
| Total Electronic Energy | B3LYP/6-31G(d) | -X Hartrees | Indicator of molecular stability |
| HOMO Energy | B3LYP/6-31G(d) | -Y eV | Relates to ionization potential |
| LUMO Energy | B3LYP/6-31G(d) | -Z eV | Relates to electron affinity |
| HOMO-LUMO Gap | B3LYP/6-31G(d) | (Y-Z) eV | Indicator of chemical reactivity |
| Dipole Moment | B3LYP/6-31G(d) | D Debyes | Measures molecular polarity |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)
Computational methods can predict various spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters involve computing the isotropic shielding values for each nucleus (e.g., ¹H, ¹³C). These shielding values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). DFT methods are widely used for this purpose and can achieve high accuracy, aiding in the assignment of complex NMR spectra.
Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its harmonic vibrational frequencies. This is achieved by computing the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to specific vibrational modes (e.g., C=O stretch, C≡C stretch, N-H bend), and their intensities can also be predicted. These theoretical spectra are often scaled by an empirical factor to better match experimental results.
UV-Vis Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. The calculation yields the excitation energies and oscillator strengths of electronic transitions. The excitation energy corresponds to the wavelength of maximum absorption (λmax), providing insight into the molecule's color and its electronic structure.
A summary of predicted spectroscopic data would typically be presented as follows:
| Nucleus | Calculated Chemical Shift (ppm) | Experimental (ppm) |
| ¹H (Cyclopropyl CH) | Value | Value |
| ¹³C (Carbonyl C=O) | Value | Value |
| ¹³C (Ethynyl C≡C) | Value | Value |
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted Intensity |
| C=O Stretch | Value | Strong |
| C≡C Stretch | Value | Medium |
| N-H Bend | Value | Medium |
| Electronic Transition | Calculated λmax (nm) | Oscillator Strength |
| π → π | Value | Value |
| n → π | Value | Value |
Conformational Analysis and Exploration of Potential Energy Surfaces for this compound
The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis aims to identify the most stable arrangements of the atoms in space (conformers).
This process involves systematically rotating the rotatable bonds in the molecule, such as the bond between the pyridine (B92270) ring and the carbonyl group, and the bond between the carbonyl carbon and the cyclopropyl nitrogen. For each rotation, the energy of the resulting structure is calculated. The results are plotted on a Potential Energy Surface (PES), which maps the energy of the molecule as a function of its geometry. The low-energy regions on the PES correspond to stable conformers, while the peaks represent the energy barriers to rotation between them. Studies on similar N-cyclopropyl amides have revealed interesting conformational behaviors that could be relevant.
Molecular Dynamics Simulations to Study Dynamic Behavior and Solvation Effects
While quantum chemical calculations typically model molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study their behavior over time in a more realistic environment, such as in a solvent like water.
In an MD simulation, the molecule is placed in a box of solvent molecules (e.g., water), and the forces on each atom are calculated using a force field. Newton's equations of motion are then used to simulate the movement of every atom over a period of time (from nanoseconds to microseconds). This provides a detailed movie of the molecule's dynamic behavior, including its conformational changes, vibrations, and interactions with the surrounding solvent molecules. MD simulations are essential for understanding how the solvent influences the structure and flexibility of this compound.
Reactivity Predictions and Transition State Calculations for this compound and its Intermediates
Computational chemistry is a powerful tool for predicting the reactivity of a molecule and elucidating the mechanisms of chemical reactions.
Reactivity Predictions: The electronic structure calculations described in section 5.1 provide initial clues about reactivity. For instance, the distribution of electrostatic potential can highlight nucleophilic and electrophilic sites. Fukui functions and other reactivity indices derived from DFT can offer more quantitative predictions about where the molecule is most likely to react.
Transition State Calculations: To study a specific chemical reaction involving this compound, computational chemists would identify the reaction pathway from reactants to products. The highest point of energy along this path is the transition state, which is a critical point that determines the reaction rate. By calculating the structure and energy of the transition state, the activation energy for the reaction can be determined. This information is vital for understanding reaction kinetics and predicting whether a proposed reaction is feasible under given conditions.
In Silico Design Principles and Virtual Screening for this compound Analogues
In silico (computer-based) methods are widely used in drug discovery and materials science to design new molecules with improved properties and to screen large libraries of virtual compounds.
Design Principles: Based on the computational analysis of this compound, structure-activity relationships (SAR) can be developed. For example, if calculations show that a particular part of the molecule is crucial for a desired property, new analogues can be designed by modifying other parts of the molecule while keeping the essential feature intact.
Virtual Screening: If this compound is identified as a lead compound, virtual screening can be used to find other molecules with similar properties. This can involve searching large chemical databases for compounds with a similar shape and electronic features (a technique known as pharmacophore modeling). Another approach, ligand-based screening, uses the known properties of the lead compound to build a quantitative structure-activity relationship (QSAR) model. This model can then be used to predict the activity of new, untested compounds, prioritizing them for synthesis and experimental testing.
Academic Research Applications and Future Perspectives for N Cyclopropyl 2 Ethynylisonicotinamide
Utilization of N-Cyclopropyl-2-ethynylisonicotinamide as a Versatile Synthetic Building Block for Complex Chemical Architectures
This compound is a molecule with significant potential as a versatile building block in the synthesis of complex chemical architectures. Its structure incorporates three key reactive sites: the cyclopropyl (B3062369) group, the ethynyl (B1212043) group, and the isonicotinamide (B137802) core. Each of these moieties can participate in a variety of chemical transformations, making the compound a valuable starting material for creating diverse and intricate molecular structures.
The cyclopropyl group, a strained three-membered ring, can undergo ring-opening reactions to introduce unique conformational constraints and three-dimensionality into a target molecule. This feature is particularly attractive in medicinal chemistry for the design of novel therapeutic agents. Furthermore, the cyclopropylamine (B47189) moiety is a recognized pharmacophore found in numerous biologically active compounds. The ethynyl group is a highly versatile functional group that can participate in a wide range of reactions, including click chemistry (such as the copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and various cyclization reactions. This allows for the straightforward introduction of aromatic and heterocyclic systems, as well as the formation of carbon-carbon bonds to construct larger molecular frameworks.
The isonicotinamide scaffold, a substituted pyridine (B92270) ring, provides a rigid core that can be further functionalized. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a site for coordination with metal centers, which is relevant in the development of catalysts and functional materials. The combination of these three functional groups in a single molecule allows for orthogonal chemical strategies, where each part of the molecule can be selectively modified without affecting the others, providing a high degree of control in multistep syntheses.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reaction Types | Potential Products |
| Cyclopropyl | Ring-opening reactions, Cycloadditions | Conformationally constrained molecules, Fused ring systems |
| Ethynyl | Click Chemistry (CuAAC), Sonogashira Coupling, Cycloadditions | Triazoles, Aryl-substituted alkynes, Heterocycles |
| Isonicotinamide | N-alkylation, Coordination to metals, Nucleophilic aromatic substitution | Pyridinium salts, Metal complexes, Further substituted pyridines |
Exploration of Structure-Activity Relationships (SAR) through Targeted Chemical Modification of this compound
The exploration of structure-activity relationships (SAR) is a cornerstone of modern drug discovery and involves systematically modifying a molecule's structure to understand how these changes affect its biological activity. This compound presents numerous opportunities for such targeted chemical modifications to probe its interactions with biological targets.
Systematic modifications of the N-cyclopropyl group, for instance by replacing it with other small cycloalkyl or branched alkyl groups, could provide insights into the steric and electronic requirements of a potential binding pocket. The amide linker can be modified to alter the molecule's rigidity and hydrogen bonding capabilities. The ethynyl group can be derivatized to explore the impact of adding different substituents on potency and selectivity. For example, coupling various aryl or heteroaryl groups via a Sonogashira reaction would allow for the exploration of distal regions of a binding site.
Furthermore, the isonicotinamide ring can be substituted at its remaining open positions to fine-tune the electronic properties and solubility of the resulting analogues. The insights gained from these SAR studies would be invaluable for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds derived from this scaffold. While specific SAR studies on this compound are not yet widely published, the principles of medicinal chemistry suggest that this molecule is a promising starting point for the development of new therapeutic agents.
Development of this compound as a Chemical Probe in Molecular and Cellular Biology Research
A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. The structural features of this compound make it an attractive candidate for development as a chemical probe. Its well-defined structure and multiple points for modification allow for the synthesis of derivatives with tailored properties for biological investigation.
The terminal alkyne group is particularly valuable in this context, as it can be used for "tagging" purposes through bioorthogonal chemistry. For example, a derivative of this compound could be designed to bind to a specific protein target. After binding, the alkyne can be selectively reacted with an azide-containing fluorescent dye or affinity tag (e.g., biotin) using a click reaction. This would allow for the visualization of the target protein within a cell or its isolation for further study.
Moreover, the cyclopropylamine moiety can be exploited for its potential to form covalent bonds with certain enzyme targets, leading to irreversible inhibition which can be a useful property for a chemical probe designed to study enzyme function. The development of such probes would require careful optimization of the molecule's affinity and selectivity for its intended target, as well as ensuring it has suitable cell permeability and stability.
Potential Applications in Materials Science (e.g., Advanced Polymers, Organic Electronic Materials, Supramolecular Assemblies)
The unique electronic and structural properties of this compound suggest its potential for applications in materials science. The ethynylpyridine moiety is of particular interest for the construction of advanced materials.
Advanced Polymers: The terminal alkyne can serve as a monomer in polymerization reactions. For example, the polymerization of ethynylpyridines can lead to conjugated polymers with interesting optical and electronic properties. acs.orgtandfonline.com These materials could find applications in sensors, conductive coatings, and organic light-emitting diodes (OLEDs). The N-cyclopropyl group could impart unique solubility and morphological characteristics to the resulting polymers.
Organic Electronic Materials: The extended π-system of molecules containing the ethynylpyridine unit makes them candidates for use as organic semiconductors. The ability to tune the electronic properties through substitution on the pyridine ring and the ethynyl group could allow for the design of materials with specific charge-transport characteristics for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Supramolecular Assemblies: The pyridine nitrogen of the isonicotinamide core can participate in hydrogen bonding and metal coordination, enabling the formation of well-ordered supramolecular structures. The rigid and linear nature of the ethynyl group can act as a structural element to direct the self-assembly of these molecules into complex architectures such as molecular wires, grids, and cages.
Investigation of this compound in Heterogeneous and Homogeneous Catalysis
The isonicotinamide portion of this compound provides a potential coordination site for metal ions, suggesting its utility as a ligand in catalysis. The pyridine nitrogen can bind to a variety of transition metals, and the electronic properties of the resulting metal complex can be tuned by modifications to the other parts of the molecule.
In homogeneous catalysis , this compound-metal complexes could be explored as catalysts for a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The steric bulk of the N-cyclopropyl group could influence the selectivity of the catalytic process.
In heterogeneous catalysis , the molecule could be anchored to a solid support through its ethynyl group, for example, by polymerization or by reaction with a functionalized surface. The resulting material would have accessible metal-binding sites on the pyridine nitrogen, creating a recyclable and robust heterogeneous catalyst. This approach combines the high selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts.
Emerging Research Opportunities and Grand Challenges in this compound Chemistry
The chemistry of this compound is still in its early stages, presenting a landscape of exciting research opportunities and significant challenges. A primary challenge is the development of efficient and scalable synthetic routes to this molecule and its derivatives.
Table 2: Emerging Research Areas for this compound
| Research Area | Key Objectives and Challenges |
| Medicinal Chemistry | - Identification of biological targets. - Elucidation of detailed SAR. - Optimization of ADME properties. |
| Chemical Biology | - Design and synthesis of selective chemical probes. - Validation of probes in cellular and in vivo models. |
| Materials Science | - Controlled polymerization to yield well-defined materials. - Investigation of charge transport and photophysical properties. - Control over self-assembly processes. |
| Catalysis | - Synthesis and characterization of novel metal complexes. - Evaluation of catalytic activity and selectivity in various reactions. - Development of robust and recyclable catalytic systems. |
A major opportunity lies in the systematic exploration of its biological activity against a wide range of targets. Its unique combination of a cyclopropylamine, a known pharmacophore, with a versatile ethynylpyridine core suggests potential for activity in areas such as oncology, infectious diseases, and neuroscience.
In materials science, a grand challenge will be to achieve precise control over the polymerization and self-assembly of this compound-based materials to realize their full potential in electronic and optical devices. The development of novel catalysts based on this scaffold will require a deep understanding of the coordination chemistry of its metal complexes and their catalytic mechanisms.
Q & A
Q. What synthetic methodologies are recommended for preparing N-Cyclopropyl-2-ethynylisonicotinamide?
The compound can be synthesized via coupling reactions involving isonicotinamide derivatives and cyclopropyl-ethynyl precursors. For example, analogous syntheses of substituted nicotinamides often use coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) under inert conditions . Optimization of reaction time, temperature (typically 0–25°C), and stoichiometry of the ethynylating agent is critical to minimize side reactions like over-alkylation .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) to verify cyclopropyl and ethynyl group incorporation. Liquid chromatography–mass spectrometry (LC-MS) is recommended for assessing purity (>95%), with retention time comparisons against known standards .
Q. What safety protocols are essential for handling this compound in the lab?
Due to the reactive ethynyl group, handle the compound in a fume hood with nitrile gloves and lab coats. Avoid contact with oxidizing agents. First-aid measures for accidental exposure include flushing eyes/skin with water and seeking medical attention. Consult safety data sheets (SDS) for cyclopropylamine derivatives as a reference for hazard mitigation .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the cyclopropyl group to the isonicotinamide scaffold?
Screen catalysts such as palladium complexes (e.g., Pd(PPh₃)₄) or copper(I) iodide for Sonogashira-type couplings. Monitor reaction progress via thin-layer chromatography (TLC) and adjust parameters like solvent polarity (e.g., DMF vs. THF) to enhance solubility. Post-reaction purification via flash chromatography with gradients of ethyl acetate/hexane improves yield .
Q. What strategies address contradictory bioactivity data in studies of this compound analogs?
Replicate experiments under standardized conditions (e.g., cell line viability assays using MTT protocols). Cross-validate results with orthogonal assays (e.g., ATP-based luminescence). Analyze batch-to-batch compound variability via LC-MS and adjust stereochemical or purity thresholds (>98%) to reduce noise .
Q. Which computational tools are suitable for predicting the binding interactions of this compound with biological targets?
Use molecular docking software (e.g., AutoDock Vina) with crystal structures of target proteins (e.g., kinases or receptors). Parameterize the ethynyl and cyclopropyl groups using density functional theory (DFT) calculations for accurate charge distribution. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
